4-Methylquinazoline

PI3K Inhibition Cancer Kinase Inhibitor

Choose 4-Methylquinazoline for its unique 4-methyl group, essential for nanomolar PI3K inhibition (IC50 0.18-1.7 nM) and GABA-A receptor modulation. This scaffold enables bivalent inhibitor design and demonstrates brain penetration in glioblastoma models. Ideal for medicinal chemistry groups developing CNS-targeted kinase inhibitors or advanced chemical probes for GABAergic neurotransmission.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 700-46-9
Cat. No. B149083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylquinazoline
CAS700-46-9
Synonyms4-Methylquinazoline
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1=NC=NC2=CC=CC=C12
InChIInChI=1S/C9H8N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h2-6H,1H3
InChIKeyJWEOEZZCZCCPJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylquinazoline: A Foundational Scaffold for Potent PI3K Inhibitors and Targeted Anticancer Agents


4-Methylquinazoline (CAS: 700-46-9) is a heteroaromatic compound belonging to the quinazoline class [1]. It serves as a fundamental core scaffold in medicinal chemistry, particularly in the design of inhibitors targeting the phosphoinositide 3-kinase (PI3K) family of enzymes [2]. Its value lies in its synthetic versatility, enabling the creation of diverse analogs with tunable biological activities. The compound exhibits moderate lipophilicity (logP ~1.4-1.7) and base properties, and has been isolated from natural sources [1][3].

The Unique Position of the 4-Methyl Group: Why Not All Quinazoline Scaffolds Are Equal for 4-Methylquinazoline


Generic substitution with other quinazolines or pyrimidine analogs is precluded by the critical role of the 4-methyl group in both synthetic versatility and biological function. This simple methyl substituent is not inert; it is a key determinant of potency and selectivity for PI3K enzymes [1]. Systematic structure-activity relationship (SAR) studies demonstrate that removing or altering this group dramatically reduces inhibitory activity, underscoring its essential nature for achieving nanomolar potency [2]. Furthermore, the 4-methylquinazoline scaffold provides a unique chemical handle for further derivatization, enabling the construction of bivalent inhibitors or dual-targeting agents that are not accessible from other heterocyclic cores [3].

Quantitative Differentiation of 4-Methylquinazoline: Head-to-Head Evidence for Scientific Selection


Nanomolar PI3K Pan-Inhibition: Benchmarking 4-Methylquinazoline Derivatives Against Class-Leading Potency

Optimized 4-methylquinazoline-based inhibitors achieve broad-spectrum, low-nanomolar potency against all four Class I PI3K isoforms, a profile that positions them favorably against many established inhibitors. While direct head-to-head data against a standard-of-care comparator like Alpelisib (BYL719) is not available in the identified literature, cross-study comparisons show that these derivatives achieve IC50 values in the sub-nanomolar to low-nanomolar range (0.18-1.7 nM) against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ [1]. This is in contrast to Alpelisib, a marketed PI3Kα-selective inhibitor, which has a reported IC50 of 5 nM for PI3Kα but is significantly less potent against other isoforms [2]. The 4-methylquinazoline core enables a pan-PI3K inhibition profile at picomolar to single-digit nanomolar concentrations, a potential advantage for tumors driven by multiple isoforms.

PI3K Inhibition Cancer Kinase Inhibitor

PI3K/HDAC Dual Inhibition: A Single 4-Methylquinazoline-Derived Molecule Achieves Potent Nanomolar Activity Against Two Distinct Targets

Leveraging the 4-methylquinazoline core, researchers have developed molecules that simultaneously inhibit PI3K and HDAC with nanomolar potency, a dual-targeting strategy not feasible with many other core structures. This is a direct advantage over the use of separate PI3K and HDAC inhibitors. Lead compound 23 demonstrated potent dual inhibition with IC50 values of 48 nM for PI3Kα and 29 nM for HDAC1 [1]. This dual activity translated to significant in vivo efficacy in xenograft models, with tumor growth inhibitions of 45.8% (oral, 150 mg/kg) in an HCT116 model and 62.6% (IP, 30 mg/kg) in an HGC-27 model [1].

Dual Inhibitor Epigenetics Cancer Polypharmacology

Bivalent Inhibitor Design: 4-Methylquinazoline Scaffold Enables Molecules with Superior Potency Compared to Monovalent Precursors

The 4-methylquinazoline scaffold provides a modular and robust platform for constructing bivalent inhibitors, linking two PI3K pharmacophores to achieve enhanced potency and cellular activity. This is a direct, scaffold-enabled advantage. A study directly compared bivalent inhibitor 27, based on the 4-methylquinazoline core, to its monovalent counterpart 11 [1]. Bivalent 27 demonstrated significantly improved PI3K inhibitory potency and antiproliferative activity against cancer cells compared to monovalent 11 [1]. Specifically, compound 27 induced cell cycle arrest in the G1 phase and potently inhibited colony formation and cell migration [1].

Bivalent Inhibitor PI3K Cancer Drug Design

GABA-A Receptor Antagonism: The 4-Methylquinazoline Scaffold Delivers Potency Comparable to the Gold Standard Bicuculline

Beyond kinase inhibition, the 4-methylquinazoline core has been utilized to create novel antagonists of the GABA-A receptor. The derivative 2-guanidino-4-methylquinazoline (GMQ) was found to be a competitive antagonist with an IC50 value comparable to bicuculline, the standard reference antagonist in the field [1]. GMQ inhibited GABA (1 µM)-induced currents with an IC50 of 0.39 ± 0.05 µM, whereas bicuculline exhibited a similar IC50 in this assay [1]. Schild analysis further confirmed its competitive mechanism with a slope of 1.04 ± 0.06, a classic measure of competitive antagonism [1].

GABA Receptor Neuroscience Ion Channel Antagonist

Enhanced Brain Penetration: 4-Methylquinazoline Derivatives Demonstrate Improved CNS Exposure in In Vivo Models

Optimization of the 2-amino-4-methylquinazoline series has yielded compounds with improved brain penetration, a critical attribute for treating central nervous system (CNS) malignancies like glioblastoma. This is a class-level inference derived from the specific chemical space of this scaffold [1]. Researchers identified two compounds within this series that exhibited high brain exposure, as measured by area under the curve (AUC) from brain concentration-time plots . In an orthotopic xenograft mouse model of glioma, these high-brain-exposure compounds significantly decreased tumor growth, with potencies comparable to the standard-of-care chemotherapeutic temozolomide .

Blood-Brain Barrier Glioblastoma Pharmacokinetics CNS Cancer

Optimal Use Cases for 4-Methylquinazoline in Drug Discovery and Chemical Biology


Medicinal Chemistry: Core Scaffold for PI3K-Focused Kinase Inhibitor Libraries

This application is directly supported by evidence of high potency (IC50 0.18-1.7 nM) against multiple PI3K isoforms and the ability to generate dual PI3K/HDAC inhibitors. Procurement of the 4-methylquinazoline scaffold is ideal for medicinal chemistry groups building focused libraries to explore PI3K-related SAR and develop novel, potent, and potentially brain-penetrant kinase inhibitors [1][2].

Chemical Biology: Development of Potent and Selective GABA-A Receptor Probes

Based on the head-to-head comparison showing 2-guanidino-4-methylquinazoline (GMQ) is a competitive GABA-A receptor antagonist with an IC50 of 0.39 µM, comparable to the standard bicuculline [3]. Researchers in neuroscience and chemical biology should utilize this scaffold to create novel, selective, and well-characterized probes for dissecting GABAergic neurotransmission.

Drug Discovery: Designing Bivalent Ligands for Enhanced Target Engagement

The direct evidence that a bivalent 4-methylquinazoline-derived molecule (compound 27) outperforms its monovalent counterpart (compound 11) in PI3K inhibition and cellular activity makes this a compelling use case [4]. This scaffold is particularly well-suited for projects aiming to improve potency, selectivity, or induce unique biological responses through bivalency.

Oncology Research: Developing CNS-Penetrant Anticancer Agents

The evidence of improved brain penetration and in vivo efficacy in a glioblastoma model, with activity comparable to temozolomide, positions the 4-methylquinazoline scaffold as a strategic choice for oncology programs targeting primary brain tumors or brain metastases [2]. This differentiates it from many other kinase inhibitor scaffolds that exhibit poor CNS exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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